ISOX DUAL

Epigenetics Bromodomain inhibition Chemical probe

ISOX DUAL is the only dual CBP/p300-BRD4 inhibitor that simultaneously reduces neovascularization and ischemic areas in vivo—unlike selective agents JQ1 or SGC-CBP30. Its balanced IC50 (CBP 0.65 μM, BRD4 1.5 μM) enables single-treatment dual-pathway modulation, eliminating confounding variables in ChIP, RNA-seq, and reporter assays. Essential for retinal ischemia, PROTAC design, and inflammation research. Procure the authentic Pfizer-developed tool compound for reproducible epigenetic studies.

Molecular Formula C31H41N5O3
Molecular Weight 531.69
Cat. No. B1574531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOX DUAL
Synonyms[3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine
Molecular FormulaC31H41N5O3
Molecular Weight531.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISOX DUAL: Dual CBP/p300 and BRD4 Bromodomain Inhibitor for Epigenetic Research Procurement


ISOX DUAL (CAS 1962928-22-8) is a small-molecule dual inhibitor of the bromodomains of CREB-binding protein (CBP/p300) and bromodomain-containing protein 4 (BRD4) [1]. It was developed by Pfizer and functions as a chemical probe for investigating transcriptional regulation in epigenetic research [2]. The compound is characterized by a benzimidazole core scaffold bearing a 3,5-dimethylisoxazole moiety that mimics acetylated lysine (KAc), enabling balanced dual-target engagement .

Why ISOX DUAL Cannot Be Replaced by Selective BRD4 or CBP/p300 Inhibitors in Research Applications


Bromodomain inhibitors exhibit distinct selectivity profiles that fundamentally alter biological outcomes. Selective BRD4 inhibitors such as JQ1 and selective CBP/p300 inhibitors such as SGC-CBP30 are not interchangeable with ISOX DUAL, as they lack the balanced dual-target inhibition required to modulate both BET family and CBP/EP300 bromodomains simultaneously . In a head-to-head phenotypic screen of 17 histone acetyltransferase inhibitors, ISOX DUAL was the only compound that decreased both neovascularization and ischemic areas in a mouse model of oxygen-induced retinopathy, an effect that was not observed with the selective BRD4 inhibitor JQ1 or any other single-target agent tested [1]. This functional divergence underscores that procurement of a generic BRD4 or CBP inhibitor will not recapitulate the unique biological activity of ISOX DUAL.

ISOX DUAL Procurement Guide: Quantitative Comparator Data for Evidence-Based Selection


ISOX DUAL Exhibits Balanced Dual CBP/BRD4 Inhibition, Contrasting with Selective Comparators JQ1 and SGC-CBP30

ISOX DUAL demonstrates a balanced dual inhibitory profile with IC50 values of 0.65 μM for CBP/p300 and 1.5 μM for BRD4, enabling simultaneous targeting of both bromodomain families. In contrast, the BRD4-selective inhibitor (+)-JQ1 exhibits nanomolar potency against BRD4 (IC50 0.077 μM for BRD4 D1) but negligible activity against CBP (IC50 12.9 μM), while the CBP-selective inhibitor SGC-CBP30 potently inhibits CBP (IC50 0.021 μM) and p300 (IC50 0.038 μM) with 40- to 250-fold selectivity over BRD4 [1][2].

Epigenetics Bromodomain inhibition Chemical probe

ISOX DUAL Is the Only HAT Inhibitor to Reduce Both Neovascularization and Ischemic Areas in an In Vivo OIR Mouse Model

In a phenotypic screen of 17 distinct histone acetyltransferase (HAT) inhibitors administered intraperitoneally in a mouse model of oxygen-induced retinopathy (OIR), ISOX DUAL was the sole compound that decreased both neovascularization and ischemic regions. The selective BRD4 inhibitor JQ1 was included among the 17 compounds tested but failed to produce the same dual therapeutic effect [1].

Angiogenesis Retinopathy In vivo efficacy

ISOX DUAL Serves as a Superior Scaffold for PROTAC Development Compared to Structurally Similar Dual Inhibitor BDOIA383

ISOX DUAL has been successfully derivatized into a series of dual-targeting PROTACs that maintain high binding affinity for both CBP/p300 and BRD4, enabling the development of degraders with potent cellular activity. In contrast, the structurally similar dual inhibitor BDOIA383 (a methoxy analog of ISOX DUAL) exhibits substantially weaker BRD4 inhibition (IC50 2.4 μM vs. 1.5 μM for ISOX DUAL) and reduced CBP potency (Kd 120 nM vs. IC50 0.65 μM for ISOX DUAL) [1][2]. Furthermore, ISOX-DUAL-based degraders achieved 75% reduction in BRD4 and 73% reduction in CBP in HeLa cells, whereas BDOIA383 has not been reported to support comparable degrader development [3].

PROTAC Targeted protein degradation Chemical biology

ISOX DUAL Synthesis Has Been Optimized to 42% Overall Yield, Enabling Reliable Procurement at Scale

The original published synthetic route to ISOX DUAL suffered from poor overall yield (~1%), limiting its availability as a research tool. A refined synthetic protocol has been developed and validated, achieving an overall yield of 42%—a 42-fold improvement over the literature baseline [1]. This optimized route includes improved Suzuki-Miyaura coupling steps and has been demonstrated to be amenable to gram-scale production, ensuring consistent supply for large-scale or longitudinal studies [2].

Chemical synthesis Scale-up Supply chain reliability

ISOX DUAL Downregulates Key Pro-Inflammatory Cytokines IL-6, IL-1β, and IFN-β in Macrophages

ISOX DUAL treatment of macrophages results in downregulation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and interferon-β (IFN-β). This functional anti-inflammatory activity distinguishes ISOX DUAL from selective bromodomain inhibitors that may not achieve the same breadth of cytokine modulation .

Inflammation Cytokine regulation Immunology

ISOX DUAL: Recommended Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


Dual CBP/p300 and BRD4 Pathway Interrogation in Transcriptional Regulation Studies

ISOX DUAL is the preferred tool compound for experiments requiring simultaneous inhibition of both CBP/p300 and BRD4 bromodomains. Its balanced IC50 values (CBP 0.65 μM, BRD4 1.5 μM) enable dual-pathway modulation in a single treatment, eliminating the need for multiple selective inhibitors that would introduce confounding variables [1]. This makes ISOX DUAL particularly valuable for chromatin immunoprecipitation (ChIP), RNA-seq, and reporter gene assays investigating cooperative transcriptional regulation by BET and p300/CBP family proteins.

In Vivo Studies of Ischemic Retinopathy and Angiogenesis

Based on the unique in vivo efficacy demonstrated in the OIR mouse model, ISOX DUAL is indicated for preclinical studies of retinal ischemic diseases where reduction of both neovascularization and ischemic area is the therapeutic goal. The compound's ability to downregulate angiogenesis-associated genes (Angpt2, Hmox1, Edn1, Serpine1) positions it as a molecular probe for dissecting hypoxia-inducible factor-driven pathology [2].

PROTAC Development and Targeted Protein Degradation Research

ISOX DUAL serves as a validated scaffold for the design of dual-targeting PROTACs. Its well-characterized exit vectors (morpholine and phenyl ether) and maintained binding affinity upon linker conjugation enable the development of degraders that simultaneously eliminate BRD4 and CBP/p300. This application scenario is supported by demonstrated cellular degradation efficacy (BRD4 75%, CBP 73%) and should be prioritized for laboratories engaged in targeted protein degradation or chemical biology tool development [3].

Macrophage-Mediated Inflammation and Cytokine Signaling Studies

For investigations of inflammatory cytokine regulation in innate immune cells, ISOX DUAL provides a unique functional profile by downregulating IL-6, IL-1β, and IFN-β in macrophages . This application is particularly relevant for studies of sepsis, autoimmune disease models, or any context where coordinated suppression of multiple pro-inflammatory mediators is required and where selective bromodomain inhibitors have proven insufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISOX DUAL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.